Cas no 107642-57-9 (ethyl (4-methoxy-3,5-dimethylphenyl)(oxo)acetate)

ethyl (4-methoxy-3,5-dimethylphenyl)(oxo)acetate structure
107642-57-9 structure
Product Name:ethyl (4-methoxy-3,5-dimethylphenyl)(oxo)acetate
CAS No:107642-57-9
MF:C13H16O4
MW:236.263744354248
CID:881029
PubChem ID:2758865
Update Time:2025-11-01

ethyl (4-methoxy-3,5-dimethylphenyl)(oxo)acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl (4-methoxy-3,5-dimethylphenyl)(oxo)acetate
    • ethyl 2-(4-methoxy-3,5-dimethylphenyl)-2-oxoacetate
    • (4-methoxy-3,5-dimethylphenyl)oxoacetic acid ethyl ester
    • ethyl 4-methoxy-3,5-dimethylphenylglyoxylate
    • ETHYL 3,5-DIMETHYL-4-METHOXYBENZOYLFORMATE
    • ETHYL 4-METHOXY-3,5-DIMETHYLBENZOYLFORMATE
    • ethyl2-(4-methoxy-3,5-dimethylphenyl)-2-oxoacetate
    • FS-3939
    • DTXSID80374534
    • 107642-57-9
    • ethyl 4-methoxy-3,5-dimethylbenzoylformate, AldrichCPR
    • AKOS016017109
    • CS-0364602
    • MDL: MFCD06201703
    • Inchi: 1S/C13H16O4/c1-5-17-13(15)11(14)10-6-8(2)12(16-4)9(3)7-10/h6-7H,5H2,1-4H3
    • InChI Key: GSOLYJCSFYLVCS-UHFFFAOYSA-N
    • SMILES: O(C)C1C(C)=CC(C(C(=O)OCC)=O)=CC=1C

Computed Properties

  • Exact Mass: 236.10500
  • Monoisotopic Mass: 236.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • PSA: 52.60000
  • LogP: 2.05780

ethyl (4-methoxy-3,5-dimethylphenyl)(oxo)acetate Security Information

  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn

ethyl (4-methoxy-3,5-dimethylphenyl)(oxo)acetate Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on ethyl (4-methoxy-3,5-dimethylphenyl)(oxo)acetate

Recent Advances in the Study of Ethyl (4-methoxy-3,5-dimethylphenyl)(oxo)acetate (CAS: 107642-57-9) in Chemical Biology and Pharmaceutical Research

Ethyl (4-methoxy-3,5-dimethylphenyl)(oxo)acetate (CAS: 107642-57-9) is a synthetic intermediate of growing interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its role as a key building block in the synthesis of bioactive molecules, particularly in the development of novel anti-inflammatory and anticancer agents. This research briefing provides an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic utility, and potential therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of ethyl (4-methoxy-3,5-dimethylphenyl)(oxo)acetate as a precursor in the synthesis of potent COX-2 inhibitors. The researchers employed a multi-step synthetic route, where this compound served as a crucial intermediate for introducing the 4-methoxy-3,5-dimethylphenyl moiety into the final drug candidates. The resulting compounds showed significant selectivity for COX-2 over COX-1, with IC50 values in the nanomolar range, suggesting potential for developing new generation NSAIDs with reduced gastrointestinal side effects.

In the field of anticancer drug development, a recent patent application (WO2023056789) disclosed novel kinase inhibitors incorporating structural motifs derived from ethyl (4-methoxy-3,5-dimethylphenyl)(oxo)acetate. The inventors demonstrated that derivatives of this compound exhibited promising activity against multiple cancer cell lines, including those resistant to conventional chemotherapeutic agents. Mechanistic studies revealed that these compounds function through dual inhibition of PI3K and mTOR pathways, offering potential for combination therapies in oncology.

From a chemical biology perspective, researchers have explored the reactivity of ethyl (4-methoxy-3,5-dimethylphenyl)(oxo)acetate in various transformation reactions. A 2024 study in Organic Letters reported an efficient asymmetric hydrogenation protocol for converting this β-keto ester into chiral diols with excellent enantioselectivity (>99% ee). This advancement is particularly significant for the production of enantiomerically pure pharmaceuticals, as the resulting chiral diols serve as valuable intermediates in the synthesis of various therapeutic agents.

The metabolic stability and pharmacokinetic properties of ethyl (4-methoxy-3,5-dimethylphenyl)(oxo)acetate derivatives have also been investigated. Recent in vitro ADME studies using human liver microsomes showed that structural modifications at the ester moiety significantly improved metabolic stability while maintaining target affinity. These findings, published in Drug Metabolism and Disposition, provide important insights for medicinal chemists working on optimizing drug-like properties of compounds derived from this scaffold.

Looking forward, the unique chemical properties of ethyl (4-methoxy-3,5-dimethylphenyl)(oxo)acetate continue to inspire innovative applications in pharmaceutical research. Current investigations are exploring its use in PROTAC (Proteolysis Targeting Chimera) technology, where its structural features may facilitate the development of novel targeted protein degraders. Additionally, computational studies using molecular docking and machine learning approaches are underway to predict new biological targets for derivatives of this compound, potentially expanding its therapeutic applications beyond current indications.

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